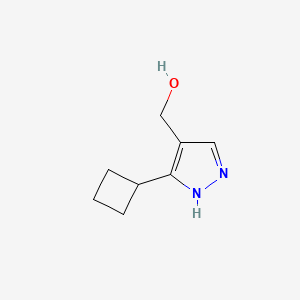

(3-cyclobutyl-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(5-cyclobutyl-1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-5-7-4-9-10-8(7)6-2-1-3-6/h4,6,11H,1-3,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDQLAXYMOHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-cyclobutyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a cyclobutyl group and a pyrazole ring, suggests various interactions with biological targets, making it a candidate for further exploration in drug development.

The compound can be synthesized through various methods, typically involving the cyclization of cyclobutyl hydrazine with suitable aldehydes or ketones. The presence of the methanol functional group enhances its reactivity and potential interactions with biological macromolecules.

Biological Activity

Research indicates that (3-cyclobutyl-1H-pyrazol-4-yl)methanol exhibits several biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to (3-cyclobutyl-1H-pyrazol-4-yl)methanol have been reported to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response .

3. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For example, certain pyrazole-based compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A673 (Ewing's sarcoma) by inhibiting cellular growth and inducing apoptosis . The mechanism often involves disruption of microtubule dynamics or inhibition of specific kinases involved in cell proliferation.

The biological activity of (3-cyclobutyl-1H-pyrazol-4-yl)methanol is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways. For instance, it can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability.

- Receptor Modulation: The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with receptor sites, enhancing binding affinity and selectivity towards certain targets.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

These findings indicate that modifications in the pyrazole structure can significantly impact biological activity, suggesting that (3-cyclobutyl-1H-pyrazol-4-yl)methanol could be optimized for enhanced efficacy.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

The structure of (3-cyclobutyl-1H-pyrazol-4-yl)methanol features a pyrazole ring substituted with a cyclobutyl group and a hydroxymethyl group. This unique configuration influences its reactivity and biological activity.

Synthesis Methods:

The synthesis of (3-cyclobutyl-1H-pyrazol-4-yl)methanol typically involves the cyclization of cyclobutyl hydrazine with suitable aldehydes or ketones under controlled conditions. Common solvents used include ethanol or methanol, often requiring heating to facilitate the reaction.

Medicinal Chemistry

Biological Activity:

Research indicates that (3-cyclobutyl-1H-pyrazol-4-yl)methanol exhibits potential antimicrobial and anti-inflammatory properties. Its mechanism of action is primarily attributed to the reactive aldehyde group, which can form covalent bonds with nucleophilic sites on proteins, altering their function and influencing various biological pathways .

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclobutyl group could enhance potency .

Agrochemical Applications

Use in Pesticides:

The compound has been explored as a potential lead in the development of new agrochemicals. Its unique structure allows for interactions with specific biological targets in pests, making it a candidate for designing selective pesticides with reduced environmental impact .

Case Study: Insecticidal Activity

In a comparative study, (3-cyclobutyl-1H-pyrazol-4-yl)methanol derivatives were tested against common agricultural pests. Results indicated that certain derivatives exhibited higher insecticidal activity than traditional compounds like thiamethoxam, suggesting potential for use in integrated pest management strategies .

Material Science

Polymer Applications:

The compound's reactivity allows it to be utilized in polymer chemistry as a building block for synthesizing novel materials. Its ability to participate in cross-linking reactions can lead to the development of materials with tailored properties for specific applications .

Table 1: Biological Activities of (3-cyclobutyl-1H-pyrazol-4-yl)methanol Derivatives

| Compound Variant | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| (3-cyclobutyl-1H-pyrazol-4-yl)methanol | 32 | 15 |

| Methyl derivative | 16 | 10 |

| Ethyl derivative | 24 | 12 |

Table 2: Insecticidal Efficacy Against Agricultural Pests

| Compound Variant | Pest Species | LC50 (µg/mL) |

|---|---|---|

| (3-cyclobutyl-1H-pyrazol-4-yl)methanol | Spodoptera frugiperda | 45 |

| Thiamethoxam | Spodoptera frugiperda | 60 |

| Other derivative | Nilaparvata lugens | 30 |

Comparison with Similar Compounds

(1-Methyl-1H-pyrazol-3-yl)methanol (CAS 25222-43-9)

- Structural Difference : Methyl substituent at the 1-position and hydroxymethyl at the 3-position (vs. cyclobutyl at 3 and hydroxymethyl at 4 in the target compound).

- Implications: Reduced steric bulk compared to cyclobutyl may enhance solubility but decrease lipophilicity.

(1-Methyl-1H-pyrazol-4-yl)methanol (CAS 1072-68-0)

- Structural Difference : Hydroxymethyl at the 4-position (same as the target) but with a 1-methyl group instead of 3-cyclobutyl.

- Implications : The absence of cyclobutyl reduces steric hindrance, possibly improving synthetic accessibility. This derivative is more likely to participate in π-π stacking interactions due to the unsubstituted 3-position .

1-Methyl-1H-pyrazole-4-carboxylic Acid (CAS 25016-11-9)

- Functional Group Difference: Carboxylic acid replaces hydroxymethyl, introducing acidity (pKa ~4–5) and hydrogen-bond donor/acceptor versatility.

- Implications : Enhanced water solubility and metal-coordination capacity, making it suitable for catalysis or coordination polymers. However, the acidic proton may limit stability under basic conditions .

1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 400877-05-6)

- Functional Group Difference : Aldehyde group at the 4-position, offering electrophilic reactivity for condensation reactions (e.g., Schiff base formation).

- Implications : Useful in dynamic covalent chemistry or as a precursor for heterocyclic expansions, contrasting with the nucleophilic hydroxymethyl group in the target compound .

Preparation Methods

Direct Functionalization of Pyrazole Derivatives

A common approach to prepare (3-cyclobutyl-1H-pyrazol-4-yl)methanol involves the reduction of corresponding pyrazole carboxylate esters or carboxylates to the hydroxymethyl derivative.

- Step 1: Synthesis of 1-cyclobutyl-1H-pyrazole derivatives via amination or cyclization methods.

- Step 2: Introduction of a carboxylate or ester group at the 4-position of the pyrazole ring.

- Step 3: Reduction of the ester or carboxylate to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

This approach was demonstrated in the synthesis of various pyrazolylmethanols where the carboethoxy group on pyrazoles was reduced by LiAlH4 to give the corresponding pyrazolylmethanol derivatives with good yields.

| Compound | Substituent R1 | Yield (%) | Physical Nature |

|---|---|---|---|

| Pyrazolylmethanol derivatives | Cyclobutyl at 3-position | 65-85% (typical) | Solid, various colors |

The reduction step is crucial for obtaining the hydroxymethyl functional group at the 4-position, which characterizes (3-cyclobutyl-1H-pyrazol-4-yl)methanol.

Cyclization Methods Using Hydrazine Hydrate and Nitriles

Another synthetic strategy involves the cyclization of nitrile intermediates with hydrazine hydrate under sonication or reflux conditions to form the pyrazole ring bearing the desired substituents.

- Conversion of carboxylic acids to esters using methanol and concentrated sulfuric acid under reflux.

- Formation of oxonitrile intermediates by reaction of esters with sodium hydride in acetonitrile/toluene.

- Cyclization of oxonitriles with hydrazine hydrate in acetic acid under sonication for 1-2 hours to yield substituted pyrazoles.

This method allows the introduction of various substituents, including cyclobutyl groups, by selecting appropriate starting carboxylic acids or esters.

| Step | Reagents/Conditions | Time | Outcome |

|---|---|---|---|

| Esterification | Methanol, conc. H2SO4, reflux, N2 atmosphere | 16 hours | Ester formation |

| Oxonitrile formation | NaH, acetonitrile/toluene, reflux | 17 hours | Oxonitrile intermediate |

| Pyrazole cyclization | Hydrazine hydrate, acetic acid, sonication | 1-2 hours | Pyrazole derivative |

This route is noted for its simplicity, efficiency, and adaptability to various substituted pyrazoles.

Amide Coupling and Subsequent Functional Group Transformations

A more elaborate synthetic approach involves amide coupling reactions between substituted pyrazolyl amines and carboxylic acids or acid derivatives, followed by further functionalization.

- Preparation of 2-bromo-N-(1-cyclobutyl-1H-pyrazol-4-yl)thiazole-4-carboxamide via amide coupling using HATU and DIEA in dichloromethane at room temperature.

- Subsequent transformations include boronation, palladium-catalyzed cross-coupling, and selective reductions to introduce hydroxymethyl groups on the pyrazole ring.

This method allows for the incorporation of the cyclobutyl substituent on the pyrazole nitrogen and functionalization at the 4-position, ultimately yielding (3-cyclobutyl-1H-pyrazol-4-yl)methanol derivatives.

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling | HATU, DIEA, DCM, rt | ~90 | Efficient amide formation |

| Reduction of ester to alcohol | LiAlH4, THF | 70-85 | Conversion to hydroxymethyl |

Reduction of Pyrazole Carboxylates to Hydroxymethyl Derivatives

The reduction of pyrazole-3-carboxylates or pyrazole-4-carboxylates to the corresponding methanol derivatives is a key step in the preparation of (3-cyclobutyl-1H-pyrazol-4-yl)methanol.

- LiAlH4 is the preferred reducing agent due to its strong reducing power.

- The reaction is typically carried out in anhydrous THF under inert atmosphere.

- The reaction temperature is maintained at 0 °C to room temperature to avoid over-reduction or decomposition.

- After completion, the reaction mixture is quenched carefully with water or aqueous acid, and the product is isolated by extraction and purification.

This method provides high yields and purity of the target hydroxymethyl pyrazole compounds.

Research Findings and Notes

- The reduction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates to the corresponding methanols is well-documented with yields ranging from 65% to 85% and confirmed by spectral analysis including NMR and HRMS.

- The sonication-assisted cyclization method provides an environmentally friendly and efficient route to pyrazole derivatives, minimizing reaction times and improving yields compared to conventional heating.

- Amide coupling strategies enable the introduction of cyclobutyl groups on the pyrazole nitrogen, facilitating subsequent transformations to the hydroxymethyl derivative with high regioselectivity and functional group tolerance.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Q. How can the purity of (3-cyclobutyl-1H-pyrazol-4-yl)methanol be validated after synthesis?

- Methodology : Use HPLC with UV detection (e.g., C18 columns) and compare retention times against standards. For structurally similar alcohols, purity >97% is achievable via recrystallization in methanol or ethanol . Mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical to confirm molecular integrity and detect byproducts.

Advanced Research Questions

Q. How do steric effects of the cyclobutyl group influence the reactivity of (3-cyclobutyl-1H-pyrazol-4-yl)methanol in cross-coupling reactions?

- Methodology : Computational studies (DFT) can map electron density and steric hindrance around the pyrazole ring. For example, crystal structure analysis of analogous compounds (e.g., triazolyl-pyrazoles) reveals bond angles and torsional strain that affect reactivity . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis can quantify steric impacts on reaction rates.

Q. What contradictions exist in reported spectroscopic data for pyrazole derivatives, and how can they be resolved?

- Methodology : Compare <sup>1</sup>H NMR chemical shifts of similar compounds (e.g., [2-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]methanol, δ 7.2–7.4 ppm for aromatic protons) . Discrepancies may arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d6 or CDCl3) and variable-temperature NMR to identify dynamic equilibria .

Q. How can the stability of (3-cyclobutyl-1H-pyrazol-4-yl)methanol under acidic/basic conditions be assessed for drug delivery applications?

- Methodology : Conduct accelerated degradation studies in buffers (pH 1–12) at 40–60°C. Monitor decomposition via LC-MS and quantify half-life. For example, Mannich reaction products (e.g., crown ether-linked pyrazoles) show pH-dependent stability due to protonation at the pyrazole nitrogen .

Key Methodological Notes

- Synthetic Optimization : Prioritize inert atmospheres (N2/Ar) to prevent oxidation of the methanol group.

- Contradiction Resolution : Use combined spectroscopic and computational tools (e.g., Gaussian for DFT) to reconcile conflicting data .

- Safety : Follow protocols for handling air-sensitive reagents (e.g., chloranil) and wear PPE as outlined in safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.